molecular formula C13H19N3O B14918284 3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile

3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile

Cat. No.: B14918284
M. Wt: 233.31 g/mol
InChI Key: LWCHQVAEMAZKMF-UHFFFAOYSA-N
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Description

3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile is an organic compound with the molecular formula C13H19N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile typically involves the reaction of isobutylamine with 2-oxo-2-(1H-pyrrol-2-yl)acetonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as sodium hydride (NaH), to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrrole ring in the compound can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and activity .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

3-[2-methylpropyl-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]amino]propanenitrile

InChI

InChI=1S/C13H19N3O/c1-11(2)9-16(8-4-6-14)10-13(17)12-5-3-7-15-12/h3,5,7,11,15H,4,8-10H2,1-2H3

InChI Key

LWCHQVAEMAZKMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCC#N)CC(=O)C1=CC=CN1

Origin of Product

United States

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